Cas no 2228496-67-9 (O-(2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-yl)hydroxylamine)

O-(2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-yl)hydroxylamine structure
2228496-67-9 structure
Product Name:O-(2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-yl)hydroxylamine
CAS No:2228496-67-9
MF:C9H17NO2
MW:171.23678278923
CID:6422282
PubChem ID:165858464
Update Time:2025-07-08

O-(2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-yl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-yl)hydroxylamine
    • EN300-1754928
    • 2228496-67-9
    • O-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine
    • Inchi: 1S/C9H17NO2/c1-9(2,12-10)7-5-6-3-4-8(7)11-6/h6-8H,3-5,10H2,1-2H3
    • InChI Key: OCZKNTFLYODSEQ-UHFFFAOYSA-N
    • SMILES: O1C2CCC1C(C(C)(C)ON)C2

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 44.5Ų

O-(2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-yl)hydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1754928-0.05g
O-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine
2228496-67-9
0.05g
$1272.0 2023-09-20
Enamine
EN300-1754928-0.1g
O-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine
2228496-67-9
0.1g
$1332.0 2023-09-20
Enamine
EN300-1754928-0.25g
O-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine
2228496-67-9
0.25g
$1393.0 2023-09-20
Enamine
EN300-1754928-0.5g
O-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine
2228496-67-9
0.5g
$1453.0 2023-09-20
Enamine
EN300-1754928-1.0g
O-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine
2228496-67-9
1g
$1515.0 2023-06-03
Enamine
EN300-1754928-2.5g
O-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine
2228496-67-9
2.5g
$2969.0 2023-09-20
Enamine
EN300-1754928-5.0g
O-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine
2228496-67-9
5g
$4391.0 2023-06-03
Enamine
EN300-1754928-10.0g
O-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine
2228496-67-9
10g
$6512.0 2023-06-03
Enamine
EN300-1754928-1g
O-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine
2228496-67-9
1g
$1515.0 2023-09-20
Enamine
EN300-1754928-5g
O-(2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine
2228496-67-9
5g
$4391.0 2023-09-20

Additional information on O-(2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-yl)hydroxylamine

O-(2-{7-Oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine: A Comprehensive Overview

O-(2-{7-Oxabicyclo[2.2.1]heptan-2-yl}propan-2-yl)hydroxylamine, also known by its CAS number 2228496-67-9, is a specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique bicyclic structure, which incorporates a hydroxylamine group attached to a bicyclo[2.2.1]heptane framework. The presence of the hydroxylamine group introduces interesting reactivity and functional properties, making this compound a valuable tool in various chemical applications.

Recent studies have highlighted the potential of O-(2-{7-Oxabicyclo[2.2.1]heptan-... in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. The bicyclic structure provides a rigid framework that can enhance molecular stability and improve pharmacokinetic profiles, making it an attractive candidate for medicinal chemists.

In addition to its pharmacological applications, this compound has also been investigated for its utility in catalytic processes. The hydroxylamine group exhibits nucleophilic properties that can facilitate various transformations, such as amidation and imine formation. Recent advancements in asymmetric catalysis have leveraged the unique electronic properties of this compound to achieve high enantioselectivity in challenging reactions, further underscoring its versatility.

The synthesis of O-(...)hydroxylamine has been optimized through innovative methodologies, including microwave-assisted synthesis and continuous flow chemistry. These techniques not only enhance reaction efficiency but also reduce environmental impact, aligning with the growing emphasis on sustainable chemical practices.

Moreover, computational studies have provided deeper insights into the electronic and steric properties of this compound. Quantum mechanical calculations have revealed that the bicyclic framework imparts significant ring strain, which can be harnessed to drive thermodynamically favorable reactions. This understanding has paved the way for novel applications in polymer chemistry and materials science.

In conclusion, O-(...)hydroxylamine stands as a testament to the ingenuity of modern chemical research. Its distinctive structure and functional properties continue to inspire innovative applications across diverse disciplines, ensuring its relevance in both academic and industrial settings for years to come.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.